![molecular formula C14H14N2O2 B14339876 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol CAS No. 104354-91-8](/img/structure/B14339876.png)
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is an organic compound characterized by its unique structure, which includes a phenyl group, a phenyldiazenyl group, and a peroxol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol typically involves the reaction of phenylhydrazine with acetophenone in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different products.
Reduction: The phenyldiazenyl group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Products may include phenylacetic acid derivatives.
Reduction: Products include phenylhydrazine derivatives.
Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
Scientific Research Applications
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species, which can induce oxidative stress in biological systems. The phenyldiazenyl group can interact with nucleophiles, leading to various biochemical reactions. These interactions can modulate cellular pathways and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2-ethanediol: Similar structure but lacks the phenyldiazenyl and peroxol groups.
Phenylhydrazine: Contains the phenyldiazenyl group but lacks the phenyl and peroxol groups.
Acetophenone: Contains the phenyl group but lacks the phenyldiazenyl and peroxol groups.
Uniqueness
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is unique due to the presence of both the phenyldiazenyl and peroxol groups, which confer distinct chemical and biological properties
Properties
CAS No. |
104354-91-8 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(1-hydroperoxy-1-phenylethyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O2/c1-14(18-17,12-8-4-2-5-9-12)16-15-13-10-6-3-7-11-13/h2-11,17H,1H3 |
InChI Key |
GOSXEJXYBBCMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(N=NC2=CC=CC=C2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



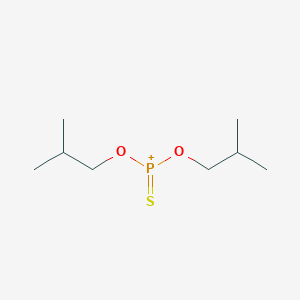
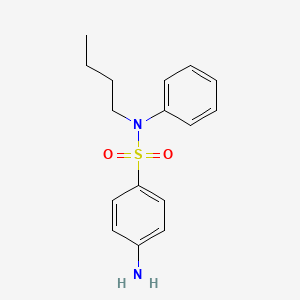
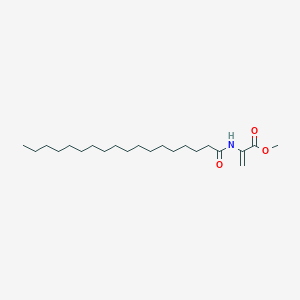
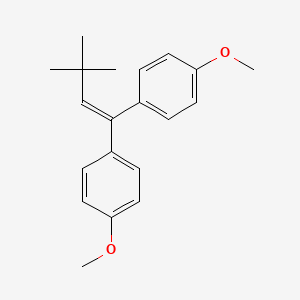
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
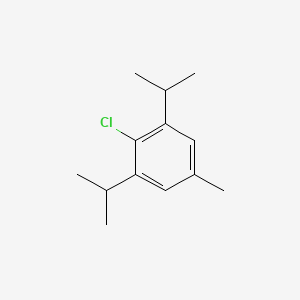
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
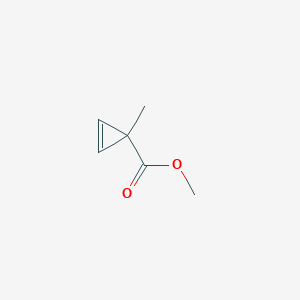
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
